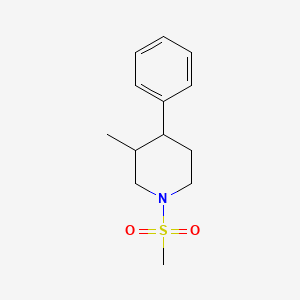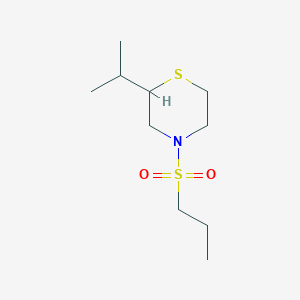
5-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)-3-propan-2-yl-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)-3-propan-2-yl-1,2,4-oxadiazole is a compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated in detail. In
作用機序
The mechanism of action of 5-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)-3-propan-2-yl-1,2,4-oxadiazole is not fully understood, but it is believed to involve the modulation of certain neurotransmitters in the brain. Specifically, this compound has been found to affect the levels of dopamine and acetylcholine, which are neurotransmitters that are involved in the regulation of mood, movement, and cognition.
Biochemical and Physiological Effects:
5-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)-3-propan-2-yl-1,2,4-oxadiazole has been found to have a variety of biochemical and physiological effects. This compound has been shown to have anti-inflammatory and analgesic properties, and it has also been investigated for its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One advantage of using 5-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)-3-propan-2-yl-1,2,4-oxadiazole in lab experiments is that it has been extensively studied and its mechanism of action is relatively well-understood. Additionally, this compound has been found to have a variety of biochemical and physiological effects, which makes it a useful tool for investigating the role of neurotransmitters in various physiological processes.
One limitation of using 5-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)-3-propan-2-yl-1,2,4-oxadiazole in lab experiments is that it may have limited solubility in certain solvents, which can make it difficult to work with. Additionally, this compound may have limited stability under certain conditions, which can make it challenging to store and transport.
将来の方向性
There are many potential future directions for research involving 5-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)-3-propan-2-yl-1,2,4-oxadiazole. One area of interest is the investigation of this compound's potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, this compound may have potential applications in the treatment of other conditions such as chronic pain and inflammation.
Another area of interest is the investigation of the mechanism of action of 5-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)-3-propan-2-yl-1,2,4-oxadiazole in more detail. Specifically, further research is needed to fully understand how this compound modulates neurotransmitters such as dopamine and acetylcholine.
Finally, future research could focus on the development of new synthetic methods for 5-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)-3-propan-2-yl-1,2,4-oxadiazole that are more efficient and cost-effective than current methods. This could make this compound more widely accessible to researchers and could facilitate further investigation of its potential applications.
合成法
The synthesis method for 5-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)-3-propan-2-yl-1,2,4-oxadiazole involves the reaction of 3-(propan-2-yl)-1,2,4-oxadiazole with hexahydroisoindole in the presence of a catalyst. The reaction is typically carried out in a solvent such as ethanol or acetonitrile, and the resulting product is purified using techniques such as column chromatography or recrystallization.
科学的研究の応用
5-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)-3-propan-2-yl-1,2,4-oxadiazole has been studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, including anti-inflammatory and analgesic properties. Additionally, this compound has been investigated for its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
5-(1,3,3a,4,7,7a-hexahydroisoindol-2-yl)-3-propan-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-9(2)12-14-13(17-15-12)16-7-10-5-3-4-6-11(10)8-16/h3-4,9-11H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTKARIFQGIXJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)N2CC3CC=CCC3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)-3-propan-2-yl-1,2,4-oxadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]amino]propane-1,3-diol](/img/structure/B7591931.png)

![N-[2-(2,4-difluorophenyl)propyl]methanesulfonamide](/img/structure/B7591950.png)


![[1-Methyl-2-(pyridin-2-ylamino)cyclopentyl]methanol](/img/structure/B7591966.png)



![3-Chloro-2-[3-(2-hydroxyethyl)pyrrolidin-1-yl]benzonitrile](/img/structure/B7592014.png)
![N-cyclopropyl-1-ethyl-N-[1-(2-fluorophenyl)ethyl]pyrazole-4-sulfonamide](/img/structure/B7592015.png)

![3-[2-(Methoxymethyl)morpholin-4-yl]pyrazine-2-carbonitrile](/img/structure/B7592024.png)
